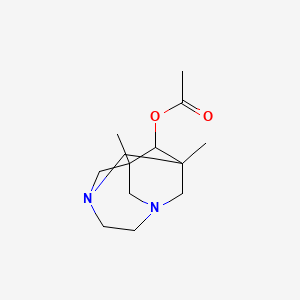
9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of diazahomoadamantanes, which are characterized by their polycyclic cage-like structures. The presence of acetoxy and dimethyl groups in its structure contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane typically involves the condensation of 1-phenylsulfanylpropan-2-one with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane, followed by reduction and acetylation steps . The reaction proceeds under mild conditions and yields the desired product in high purity. The key steps include:
Condensation: 1-phenylsulfanylpropan-2-one reacts with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane in the presence of a suitable solvent like propan-2-ol.
Reduction: The resulting intermediate is reduced using reagents such as sodium tetrahydridoborate in acetic acid.
Acetylation: The final step involves acetylation of the reduced product to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazahomoadamantane derivatives.
Applications De Recherche Scientifique
9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane involves its interaction with specific molecular targets, such as enzymes. For instance, as a soluble epoxide hydrolase inhibitor, it binds to the active site of the enzyme, preventing the metabolism of epoxy fatty acids . This inhibition leads to increased levels of these fatty acids, which have vasodilatory, analgesic, and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Diazahomoadamantane: A parent compound with similar structural features but lacking the acetoxy and dimethyl groups.
9-Cyano-3,6-diazahomoadamantane: Contains a cyano group instead of an acetoxy group, leading to different reactivity and applications.
9-Phenyl-3,6-diazahomoadamantane:
Uniqueness
9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the acetoxy group enhances its potential as an enzyme inhibitor, making it a valuable compound for medicinal chemistry research.
Propriétés
Formule moléculaire |
C13H22N2O2 |
|---|---|
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
(1,8-dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl) acetate |
InChI |
InChI=1S/C13H22N2O2/c1-10(16)17-11-12(2)6-14-4-5-15(7-12)9-13(11,3)8-14/h11H,4-9H2,1-3H3 |
Clé InChI |
PVBYIXCJEQFXAS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C2(CN3CCN(C2)CC1(C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


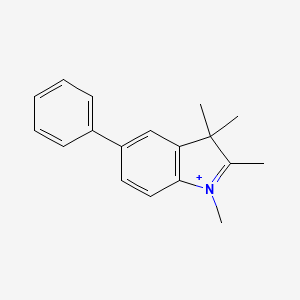
![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B15150687.png)
![[7-hydroxy-5-(hydroxymethyl)-1,2-dimethyl-1-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,4,7,8,8a-hexahydronaphthalen-4a-yl]methyl acetate](/img/structure/B15150699.png)
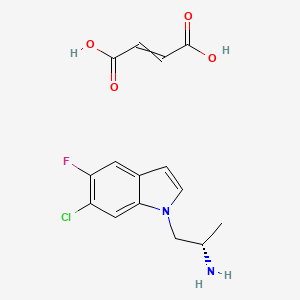
![N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[4-(dimethylamino)but-2-enamido]benzamide](/img/structure/B15150706.png)
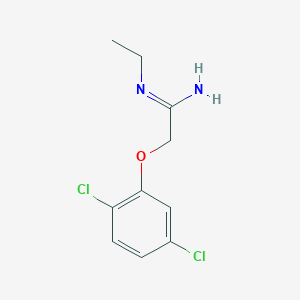
![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15150720.png)
![1-(6-bromo-1,3-benzodioxol-5-yl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B15150722.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide](/img/structure/B15150745.png)
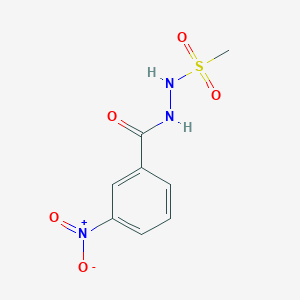
![2-bromo-N-[2-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15150754.png)
![8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B15150768.png)
![2-({[3-(Morpholin-4-yl)propyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B15150775.png)
![2-(4-methoxyphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B15150778.png)
